Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2060027-51-0) is a pyrazolone derivative characterized by a 2-fluoro-4-nitrophenyl substituent at the pyrazole ring and a methyl ester group at the acetamide side chain.
Properties
Molecular Formula |
C12H10FN3O5 |
|---|---|
Molecular Weight |
295.22 g/mol |
IUPAC Name |
methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C12H10FN3O5/c1-21-11(17)4-7-6-14-15(12(7)18)10-3-2-8(16(19)20)5-9(10)13/h2-3,5-6,14H,4H2,1H3 |
InChI Key |
MSOHWVKPTGGLLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-fluoro-4-nitrophenylhydrazine, which is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluoro group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent positions, functional groups, and ester/amide moieties, leading to variations in physicochemical and biological properties.
Table 1: Key Structural and Physicochemical Differences
Electronic and Steric Effects
- Target Compound : The 2-fluoro-4-nitro substituent imposes strong electron-withdrawing effects, polarizing the phenyl ring and increasing electrophilicity at the pyrazolone core. This contrasts with the 3-nitro analog (CAS: 1005634-50-3), where the meta-nitro group reduces steric strain but diminishes electronic polarization .
Hydrogen Bonding and Crystallography
- Amide Derivatives : The acetamide analog (CAS: -) forms R₂²(10) hydrogen-bonded dimers , stabilizing its crystal lattice and increasing melting points. In contrast, ester-containing analogs (e.g., target compound) exhibit weaker intermolecular interactions, leading to lower thermal stability .
- Dihedral Angles : The target compound’s 2-fluoro-4-nitrophenyl group likely induces larger dihedral angles (~60–80°) between the pyrazolone and phenyl rings, reducing molecular planarity compared to the 3-nitro analog .
Biological Activity
Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 309.25 g/mol. It features a pyrazole ring substituted with a nitrophenyl group, which contributes to its chemical reactivity and biological properties. The presence of the fluorine atom and nitro group enhances its potential for biological activity, particularly in cancer treatment and anti-inflammatory applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. This compound has been shown to exhibit antiproliferative effects against various cancer cell lines:
- Breast Cancer : Notably effective against MDA-MB-231 cells.
- Liver Cancer : Demonstrated significant activity against HepG2 cells.
- Other Cancers : Inhibition observed in lung, colorectal, and renal cancer cell lines.
These findings suggest that the compound may act through mechanisms that involve the induction of apoptosis and inhibition of cell proliferation pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary studies indicate that this compound may possess anti-inflammatory effects. It is thought to inhibit specific inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives.
- Introduction of Functional Groups : Employing reagents like sodium nitrite for nitro group introduction.
The synthesis pathway can be summarized as follows:
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Hydrazone Formation | Hydrazine derivatives |
| 2 | Nitro Group Introduction | Sodium nitrite |
| 3 | Esterification | Acetic anhydride |
In Vitro and In Vivo Studies
Several studies have focused on evaluating the biological activity of pyrazole derivatives similar to this compound:
- In Vitro Studies : These studies typically assess cytotoxicity using various cancer cell lines. The results indicate that compounds with similar structures exhibit IC50 values comparable to established anticancer drugs like doxorubicin .
- In Vivo Studies : Animal models have been used to evaluate the therapeutic efficacy and safety profile of these compounds. Initial results suggest promising outcomes in tumor reduction without significant toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
